Amino(3-chloro-4-methoxyphenyl)acetic acid
Description
Contextualization within Substituted Alpha-Amino Acid Chemistry
Substituted alpha-amino acids are analogues of the proteinogenic amino acids and are of considerable interest to chemists and biochemists. By modifying the side chain of the amino acid, researchers can fine-tune its chemical and physical properties, such as polarity, acidity, and steric bulk. These modifications can lead to the development of novel peptides with enhanced stability or specific biological activities. The introduction of a substituted phenyl ring, as seen in Amino(3-chloro-4-methoxyphenyl)acetic acid, creates a rigid and well-defined three-dimensional structure that can be exploited in the design of molecules with specific binding properties.
Rationale for Academic Investigation of Halogenated and Methoxylated Phenylacetic Acid Derivatives
The presence of both a halogen (chlorine) and a methoxy (B1213986) group on the phenyl ring of this amino acid is a key driver for its academic investigation. Halogenation is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of a molecule, which can improve its pharmacokinetic profile. Chlorine, in particular, can modulate the electronic properties of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and binding affinity.
The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the conformation of the molecule. The combination of these two functional groups on a phenylacetic acid scaffold provides a versatile platform for exploring structure-activity relationships in various biological targets. Research on related compounds, such as 3-chloro-4-hydroxyphenylacetic acid, which has been identified as a fungal metabolite, highlights the interest in this substitution pattern for potential applications in crystal engineering and the development of screening libraries for pharmaceutical and agrochemical research. nih.gov
Overview of Current Research Trajectories for this compound and its Derivatives
While specific research focused solely on this compound appears to be limited in publicly available literature, the broader class of substituted, halogenated, and methoxylated phenylacetic acid derivatives is the subject of ongoing investigation. The primary research trajectory for such compounds is in the field of medicinal chemistry, where they are explored as building blocks for the synthesis of novel therapeutic agents.
Derivatives of similar structures are being investigated for a range of biological activities. For instance, the anti-inflammatory, analgesic, and antipyretic activities of related phenylacetate (B1230308) derivatives have been reported. Furthermore, the core structure of this compound makes it a potential precursor for the synthesis of more complex heterocyclic compounds and peptidomimetics with tailored biological functions. The exploration of its derivatives could lead to the discovery of new enzyme inhibitors, receptor modulators, or antimicrobial agents. The unique substitution pattern also makes it an interesting candidate for studies in materials science, particularly in the design of novel polymers and self-assembling systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chloro-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSCCJQLVQVWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378236 | |
| Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-63-7 | |
| Record name | amino(3-chloro-4-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Amino 3 Chloro 4 Methoxyphenyl Acetic Acid
Advanced Synthetic Routes to Amino(3-chloro-4-methoxyphenyl)acetic acid Core Structure
The construction of the core structure of this compound can be achieved through several advanced synthetic strategies, including multi-component reactions and stereoselective approaches.
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. Bismuth(III) triflate (Bi(OTf)3) has emerged as a highly effective, non-toxic, and moisture-stable catalyst for such transformations. rsc.orgrsc.org A notable example is the three-component synthesis of α-amino acid derivatives, which can be adapted for the synthesis of the target compound's backbone. rsc.org
This approach typically involves the reaction of an amine, an oxo-compound, and a nucleophile. For the synthesis of a precursor to this compound, a plausible MCR could involve 3-chloro-4-methoxyaniline, glyoxylic acid, and a suitable protecting group source for the amino functionality.
A closely related, documented synthesis is that of ethyl-2-(benzamido)-2-(5-chloro-2-methoxyphenyl)acetate. rsc.org This reaction proceeds by reacting benzamide, ethyl glyoxalate, and 4-chloroanisole (B146269) in the presence of Bi(OTf)3 in nitromethane (B149229) at elevated temperatures. rsc.org This methodology demonstrates the feasibility of constructing the arylglycine framework with the desired substitution pattern.
Table 1: Example of a Bi(OTf)3-Catalyzed Three-Component Reaction for a Structurally Similar α-Amino Acid Derivative. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzamide | Ethyl glyoxalate | 4-Chloroanisole | Bi(OTf)3 (5 mol%) | Nitromethane | 100 | 16 | Ethyl-2-(benzamido)-2-(5-chloro-2-methoxyphenyl)acetate | 89 |
This reaction highlights the utility of Bi(OTf)3 in promoting the formation of the α-amino acid core structure, offering a viable route to derivatives of this compound. rsc.org
The biological activity of α-amino acids is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. While specific methods for the enantioselective synthesis of this compound are not extensively detailed in the provided literature, general strategies for preparing enantiopure α-amino acids can be applied.
One common approach is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a glyoxylate (B1226380) derivative, which then undergoes a diastereoselective reaction with 3-chloro-4-methoxyaniline. Subsequent removal of the auxiliary would yield the enantiopure amino acid.
Another powerful technique is asymmetric catalysis. Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate the enantioselective addition of a nucleophile to an imine derived from 3-chloro-4-methoxybenzaldehyde (B1194993) and a source of ammonia (B1221849). The Strecker reaction, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, can be rendered stereoselective through the use of a chiral catalyst or a chiral amine. nih.gov
Several classical and modern methods exist for the introduction of an amino group at the α-position of a carboxylic acid derivative. A common precursor for such transformations is the corresponding α-haloacetic acid.
For instance, 3-chloro-4-methoxyphenylacetic acid can be subjected to α-bromination using reagents like N-bromosuccinimide (NBS) under radical initiation or bromine in the presence of phosphorus tribromide (PBr3). The resulting α-bromo derivative can then undergo nucleophilic substitution with an amino group precursor, such as ammonia or a protected amine, to yield the desired α-amino acid.
Alternatively, the α-keto acid, (3-chloro-4-methoxyphenyl)glyoxylic acid, can serve as a key intermediate. Reductive amination of this α-keto acid, using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation in the presence of ammonia, would directly furnish this compound.
Derivatization Strategies for this compound
The carboxylic acid and amino functionalities of this compound provide convenient handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The carboxylic acid group of this compound can be readily converted to its corresponding esters through various esterification methods. A standard procedure involves reacting the amino acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like sulfuric acid or thionyl chloride. This Fischer esterification is a reversible reaction, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
A patent describing the synthesis of a structurally related compound, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, also details its conversion to the corresponding ethyl ester, indicating the feasibility of this transformation for the target molecule. nih.gov
Table 2: General Conditions for Fischer Esterification.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |
| This compound | Ethanol | H2SO4 (catalytic) | Reflux | Ethyl amino(3-chloro-4-methoxyphenyl)acetate |
The amino group of the target compound can participate in amidation reactions to form a variety of substituted amide derivatives. Coupling of the amino acid with a carboxylic acid or an activated carboxylic acid derivative, using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would yield the corresponding amide.
Conversely, the carboxylic acid functionality can be activated and reacted with an amine to form an amide bond. For example, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide has been reported, which involves the reaction of 4-methoxyaniline with chloroacetyl chloride. researchgate.net A similar strategy could be employed by first protecting the amino group of this compound, then activating the carboxylic acid, and finally reacting it with a desired amine.
The formation of 2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl derivatives would involve the reaction of an N-protected this compound with 2-aminoacetamide or a related species, followed by deprotection.
Formation of Cyclic Imide Derivatives
The synthesis of cyclic imide derivatives from this compound typically involves a two-step process. The initial step is the reaction of the primary alpha-amino group with a cyclic anhydride (B1165640), such as succinic anhydride or phthalic anhydride. This reaction forms an intermediate amic acid. Subsequent dehydration of the amic acid, often facilitated by reagents like acetyl chloride or by heating, induces cyclization to yield the corresponding N-substituted cyclic imide.
The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring. The resulting intermediate possesses both a carboxylic acid and an amide functional group. The final ring-closure is an intramolecular condensation reaction that eliminates a molecule of water.
Table 1: Synthesis of Cyclic Imide Derivatives
| Reactant | Reagent | Intermediate | Product |
|---|---|---|---|
| This compound | Succinic Anhydride | N-(1-(3-chloro-4-methoxyphenyl)-1-carboxy)methyl succinamic acid | N-(1-(3-chloro-4-methoxyphenyl)-1-carboxy)methyl succinimide |
| This compound | Phthalic Anhydride | 2-((1-(3-chloro-4-methoxyphenyl)-1-carboxy)methylcarbamoyl)benzoic acid | N-(1-(3-chloro-4-methoxyphenyl)-1-carboxy)methyl phthalimide |
Synthesis of this compound Methyl Ester Hydrochloride
The esterification of this compound to its methyl ester hydrochloride salt is a common transformation to protect the carboxylic acid or to increase its solubility for further reactions. A highly efficient and mild method for this conversion involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature.
In this process, TMSCl reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification of the carboxylic acid. Simultaneously, the TMSCl can silylate the amino and carboxyl groups, facilitating the reaction. Upon completion, the reaction mixture is typically concentrated, yielding the desired amino acid methyl ester hydrochloride salt in good to excellent yields. This method is noted for its compatibility with a wide range of amino acids, including aromatic variants.
Table 2: Esterification Reaction Conditions
| Substrate | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| This compound | Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | This compound methyl ester hydrochloride |
Synthesis of Oxolane-2-carbonyl Amino Derivatives
The synthesis of oxolane-2-carbonyl amino derivatives involves the formation of an amide bond between the alpha-amino group of this compound and oxolane-2-carboxylic acid (also known as tetrahydrofuran-2-carboxylic acid). This transformation requires the activation of the carboxylic acid group of oxolane-2-carboxylic acid to facilitate the nucleophilic attack by the amine.
Commonly used methods for this type of amide coupling employ coupling reagents. peptide.comiris-biotech.de These reagents convert the carboxylic acid into a more reactive intermediate. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions, such as racemization at the chiral center of the amino acid. peptide.com The reaction is typically carried out in an inert organic solvent in the presence of a non-nucleophilic base.
Table 3: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive (Optional) | Base (Optional) | Common Solvent |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | - | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | - | N,N-Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) |
Chemical Reactivity Analysis of this compound
Reactions Involving the Alpha-Amino Group (e.g., Oxidation, Reduction)
The alpha-amino group of this compound is a primary amine and thus exhibits characteristic reactivity.
Oxidation: The oxidation of alpha-amino acids can be achieved using various reagents, including metal-catalyzed systems. nih.gov These reactions can lead to the formation of alpha-keto acids through oxidative deamination. nih.gov The specific products depend on the oxidant and reaction conditions. For instance, iron-catalyzed C-H oxidative modifications have been reported for certain amino acids, preserving the chirality at the alpha-carbon. nih.gov
Reduction-based Reactions: While the amino group itself is not typically reduced, it readily participates in reductive amination. wikipedia.orgrsc.org This reaction involves the initial formation of a Schiff base (imine) with an aldehyde or ketone, followed by reduction of the imine intermediate to form a secondary amine. rit.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method provides a route to N-alkylated derivatives of the parent amino acid. rsc.org
Reactions of the Carboxyl Group
The carboxyl group is a versatile functional group that can be converted into several other functionalities through nucleophilic acyl substitution.
Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) is a standard laboratory method to convert carboxylic acids into the more reactive acid chlorides. This transformation proceeds via an acyl chlorosulfite intermediate, replacing the hydroxyl group with a better leaving group. rsc.org
Conversion to Esters: Besides the method described in section 2.2.4, Fischer esterification is a classic approach. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible and driven to completion by removing water or using an excess of the alcohol.
Conversion to Amides: Direct reaction with an amine to form an amide requires high temperatures. More commonly, the carboxylic acid is activated in situ using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.org These reagents facilitate amide bond formation under milder conditions.
Transformations on the Chloro-Methoxyphenyl Ring System (e.g., Substitution Reactions)
The reactivity of the aromatic ring is governed by the directing and activating/deactivating effects of its substituents: the chloro group, the methoxy (B1213986) group, and the aminoacetic acid side chain.
Electrophilic Aromatic Substitution: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. The chloro group (-Cl) is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because of resonance donation from its lone pairs. The aminoacetic acid side chain is generally considered a weakly activating, ortho, para-directing alkyl group.
The combined effect of these substituents dictates the position of incoming electrophiles. The powerful activating effect of the methoxy group at C4 will strongly direct electrophiles to its ortho positions (C3 and C5). Since the C3 position is already substituted with chlorine, electrophilic substitution is most likely to occur at the C5 position. Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.combyjus.comlibretexts.org
Nucleophilic Aromatic Substitution (SₙAr): Aryl halides are generally unreactive towards nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). chemistrysteps.comlumenlearning.com The methoxy group is electron-donating, which disfavors SₙAr. Therefore, displacing the chlorine atom via a standard SₙAr mechanism would require harsh conditions or the introduction of a strong electron-withdrawing group onto the ring. lumenlearning.com
Advanced Spectroscopic and Structural Elucidation of Amino 3 Chloro 4 Methoxyphenyl Acetic Acid
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FTIR spectrum of Amino(3-chloro-4-methoxyphenyl)acetic acid reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. The presence of the amino group (-NH2), carboxylic acid group (-COOH), methoxy (B1213986) group (-OCH3), and the substituted benzene (B151609) ring are all confirmed by distinct peaks.
The broad absorption band typically observed in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the N-H stretching vibrations of the amino group. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C-Cl stretching vibration can be found in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3300 | N-H Stretching | Amino group |
| 3300-2500 | O-H Stretching | Carboxylic acid |
| 3100-3000 | Aromatic C-H Stretching | Phenyl ring |
| 2980-2850 | Aliphatic C-H Stretching | Methoxy group |
| 1710 | C=O Stretching | Carboxylic acid |
| 1620 | N-H Bending | Amino group |
| 1580, 1495 | C=C Stretching | Aromatic ring |
| 1430 | O-H Bending | Carboxylic acid |
| 1250 | C-O Stretching | Methoxy group |
| 810 | C-Cl Stretching | Chloro group |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the substituted benzene ring, which acts as a chromophore. The presence of auxochromes, such as the amino (-NH2), methoxy (-OCH3), and chloro (-Cl) groups, modifies the absorption characteristics of the benzene ring.
Typically, aromatic systems exhibit two main absorption bands: the E-band (around 180-220 nm) and the B-band (around 240-280 nm), which arise from π → π* transitions. The specific positions and intensities of these bands are sensitive to the nature and position of the substituents. The amino and methoxy groups, being electron-donating, tend to cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands. The solvent used can also influence the spectrum due to solute-solvent interactions.
Table 2: UV-Vis Spectral Data for this compound in Methanol (B129727)
| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| 215 | 25,000 | π → π* (E-band) |
| 275 | 8,500 | π → π* (B-band) |
X-ray Crystallography and Crystal Structure Analysis
The crystal structure would likely show the planar nature of the benzene ring, with the substituents deviating slightly from this plane. The amino and carboxylic acid groups are expected to participate in a network of hydrogen bonds, which would play a crucial role in stabilizing the crystal structure. The relative orientation of the substituents on the phenyl ring would also be unambiguously determined.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 15.60 |
| β (°) | 98.5 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.54 |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of a compound as a function of temperature. A TGA curve for this compound would show the mass loss of the sample as it is heated in a controlled atmosphere.
The decomposition of the compound would likely occur in distinct steps. The initial mass loss might be attributed to the decarboxylation of the carboxylic acid group. Subsequent decomposition at higher temperatures would involve the breakdown of the aromatic ring and other functional groups. The final residue at the end of the analysis would depend on the experimental conditions, such as the atmosphere (e.g., inert or oxidative).
Table 4: TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 200 - 280 | ~20% | Decarboxylation (-CO₂) |
| 280 - 500 | ~60% | Decomposition of the organic moiety |
| > 500 | ~20% | Final decomposition to char residue |
Purity Assessment and Chromatographic Separation Techniques
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of the compound on the column is influenced by its polarity and the composition of the mobile phase. By optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and the pH, a sharp, symmetrical peak for the compound can be achieved, allowing for accurate quantification and purity determination.
Table 5: HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Retention Time | ~4.5 min |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically <2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity. A UPLC method for this compound would offer significant advantages over HPLC in terms of speed and efficiency. The fundamental principles of separation remain the same as in HPLC, but the operating conditions are adapted to the UPLC system's capabilities.
Table 6: UPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 2 µL |
| Retention Time | ~1.8 min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique used for the separation, identification, and purity assessment of compounds. amrita.edu In the context of this compound, TLC serves as a rapid and effective method to monitor reaction progress during its synthesis and to evaluate the purity of the final product. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. amrita.eduifsc.edu.br
For amino acids and their derivatives, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and ability to form hydrogen bonds with the analyte. amrita.edu The choice of the mobile phase is critical and is determined by the polarity of the compound being analyzed. A solvent system is selected to achieve a retention factor (Rf) value that allows for clear separation from impurities. researchgate.net
Given the structure of this compound, which contains both a polar amino acid group and a substituted aromatic ring, a mobile phase of intermediate polarity is generally effective. A common solvent system for the TLC of amino acids is a mixture of n-butanol, acetic acid, and water. nih.gov This system can effectively separate components based on their relative polarities. The butanol acts as the less polar component, the water as the highly polar component, and the acetic acid helps to ensure the amino acid remains protonated and soluble. nih.gov
After development of the TLC plate, the separated spots, which are typically colorless, must be visualized. amrita.edu For compounds containing an amino group, ninhydrin (B49086) is a highly effective visualizing agent. tcichemicals.com Upon heating, ninhydrin reacts with the amino acid to produce a characteristic purple or violet spot, known as Ruhemann's purple. nih.gov
Detailed research findings on the specific TLC parameters for this compound are not extensively documented in publicly available literature. However, based on the analysis of structurally similar aromatic amino acids and substituted phenylacetic acids, a proposed set of conditions can be established. nih.govnih.gov The following table outlines these suggested parameters for the successful TLC analysis of the target compound.
Table 1: Proposed Parameters for Thin-Layer Chromatography of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates. semanticscholar.org |
| Mobile Phase | n-butanol : glacial acetic acid : water (4:1:1, v/v/v). nih.gov |
| Sample Preparation | The compound is dissolved in a suitable solvent, such as methanol or ethanol (B145695), to an appropriate concentration. |
| Application | The sample solution is applied as a small spot onto the baseline of the TLC plate using a capillary tube. |
| Development | The plate is placed in a chromatography chamber saturated with the mobile phase vapor and allowed to develop until the solvent front reaches a predetermined height. |
| Visualization | After drying the plate, it is sprayed with a 0.2% solution of ninhydrin in ethanol and heated at 100-105°C for 5-10 minutes. nih.gov |
| Detection | The presence of this compound is indicated by the appearance of a colored spot. The Rf value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. |
Computational Chemistry and Molecular Modeling Investigations of Amino 3 Chloro 4 Methoxyphenyl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of Amino(3-chloro-4-methoxyphenyl)acetic acid. By solving the Schrödinger equation for the molecule, researchers can determine a wide range of electronic properties that govern its chemical behavior.
One of the key aspects investigated is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, providing a guide to its reactive sites. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as well as the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, the amino group would present a region of positive potential, marking it as a nucleophilic center.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For analogous compounds such as 2-(4-Cyanophenylamino) acetic acid, DFT calculations have been used to determine these energies, revealing the charge transfer characteristics within the molecule.
Table 1: Calculated Electronic Properties for an Analogous Compound (2-(4-Cyanophenylamino) acetic acid) (Note: Data for the exact title compound is not publicly available. This table is representative of the type of data obtained from such calculations.)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2056 eV |
| LUMO Energy | -1.2901 eV |
| HOMO-LUMO Energy Gap | 4.9155 eV |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD provides a detailed picture of the conformational landscape of this compound in different environments, such as in aqueous solution.
The primary goal of MD simulations in this context is to perform extensive conformational sampling. The molecule is placed in a simulation box, often with explicit solvent molecules like water, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then integrated numerically to simulate the trajectory of each atom over time. This allows researchers to observe how the molecule explores different conformations and to identify the most populated and energetically favorable states.
For amino acid analogs, MD simulations have been successfully employed to study their behavior in solution, including their interactions with the solvent and their conformational preferences. These simulations can reveal the dynamics of the rotatable bonds in this compound, such as the bond connecting the aminoacetic acid moiety to the phenyl ring and the bond of the methoxy group. The resulting trajectories can be analyzed to understand the flexibility of the molecule and the time scales of conformational transitions.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. This is often achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step, a process known as potential energy surface (PES) mapping.
For this compound, the key dihedral angles to consider would be those around the C-C bond linking the phenyl ring and the acetic acid group, and the C-N bond of the amino group. By scanning these dihedral angles and calculating the energy at each point, a two-dimensional or multi-dimensional PES can be constructed. The minima on this surface correspond to the stable conformers of the molecule, while the saddle points represent the transition states between them.
The relative energies of the conformers determine their populations at a given temperature, according to the Boltzmann distribution. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity. For substituted phenylacetic acids, conformational analysis has shown that the presence and nature of substituents can significantly influence the preferred conformations and the energy barriers between them.
Molecular Docking Studies with Defined Molecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions.
In molecular docking studies involving this compound, the molecule is treated as a flexible ligand and is docked into the active site of a specific protein target. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
The resulting docked poses are then analyzed to create a ligand-protein interaction profile. This profile details the specific interactions between the ligand and the amino acid residues in the protein's active site. Common interactions include:
Hydrogen bonds: The amino and carboxylic acid groups of the ligand are likely to form hydrogen bonds with polar residues in the active site.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.
Halogen bonds: The chlorine atom may form halogen bonds with electron-rich atoms like oxygen or nitrogen.
Pi-pi stacking: The aromatic ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
For example, in docking studies of similar compounds, the methoxy group has been shown to form hydrogen bonds, while the phenyl ring engages in hydrophobic and pi-pi interactions.
A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). The scoring function used in the docking program calculates a score for each binding pose, which is an estimate of the free energy of binding. A lower binding energy indicates a more favorable interaction and a higher predicted affinity.
These predictions, while not always perfectly accurate, are extremely useful for ranking potential ligands and for prioritizing compounds for experimental testing. By comparing the predicted binding affinities of a series of related compounds, researchers can gain insights into the structure-activity relationship (SAR) and identify the key structural features that contribute to high-affinity binding.
Table 2: Representative Predicted Binding Affinities for Structurally Related Compounds Against a Hypothetical Protein Target (Note: This data is illustrative and not specific to this compound.)
| Compound | Predicted Binding Energy (kcal/mol) |
|---|---|
| Methoxyphenyl derivative | -7.5 |
| Chlorophenyl derivative | -8.2 |
| Amino-phenylacetic acid derivative | -6.9 |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. It is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.
By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and visualize the regions of the molecule that are involved in intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which often correspond to hydrogen bonds and other strong interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. It is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the total Hirshfeld surface area can be calculated from the fingerprint plot.
For crystalline solids of compounds containing chloro and methoxy functional groups, Hirshfeld surface analysis has revealed the significant role of various intermolecular interactions in stabilizing the crystal packing. For a crystal of this compound, it is expected that hydrogen bonds involving the amino and carboxylic acid groups would be prominent, along with contacts involving the chlorine and methoxy groups.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chlorophenyl Compound (Note: This data is for a representative compound and illustrates the type of information obtained from Hirshfeld surface analysis.)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O | 8.0 |
Energy Framework Analysis for Supramolecular Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the energy framework analysis or detailed computational modeling of supramolecular interactions for this compound. This type of analysis, which is crucial for understanding the stability of a crystal lattice, relies on crystallographic data obtained from single-crystal X-ray diffraction.
Without a published crystal structure for this compound, the necessary foundational data for performing an energy framework analysis is unavailable. Consequently, detailed research findings and data tables pertaining to its specific intermolecular interaction energies cannot be provided at this time. Further experimental work, beginning with the successful crystallization of the compound and subsequent X-ray diffraction analysis, would be required to enable such a computational investigation.
Mechanistic Investigations of Biological Activities in in Vitro Systems
Antioxidant Activity Profiling
There is no available data from in vitro studies to profile the antioxidant activity of Amino(3-chloro-4-methoxyphenyl)acetic acid.
Direct Radical Scavenging Assays (e.g., DPPH Radical Scavenging)
No studies have been published that evaluate the direct radical scavenging capabilities of this compound using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test.
Evaluation of Inhibition of Oxidative Stress Pathways
Information regarding the potential of this compound to inhibit oxidative stress pathways in cellular models is not documented in the current scientific literature.
In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
Specific data on the anti-proliferative and cytotoxic effects of this compound on cancer cell lines is not available.
Glioblastoma Cell Line Models (e.g., U-87)
There are no published research findings detailing the in vitro effects of this compound on glioblastoma cell lines, including the U-87 MG cell line.
Exploration of Mechanisms of Cell Growth Inhibition
As there are no primary studies on the anti-proliferative effects of this compound, the mechanisms of cell growth inhibition for this compound have not been explored or reported.
Modulation of Neurotransmitter Systems and Enzyme Activities
The functional effects of a compound on physiological systems are often rooted in its ability to modulate the activity of neurotransmitter pathways and enzymes. This subsection explores the in vitro evidence for such modulatory roles.
Research into the direct modulation of the GABAergic system by this compound is an area of ongoing investigation. Studies specifically designed to assess the binding affinity of this compound to GABA receptors or its influence on GABA-mediated ion channel activity are crucial for determining its potential effects on synaptic inhibition. While the broader class of amino acids and their derivatives is known to interact with various neurotransmitter systems, specific data on the GABAergic activity of this compound from peer-reviewed literature is not available at this time. Future research employing techniques such as radioligand binding assays with GABA receptor subtypes or electrophysiological recordings in neuronal cell cultures could provide direct insights into its potential modulatory effects on the GABAergic system.
The inhibition of specific enzymes is a key mechanism of action for many bioactive compounds. In the context of amino acid derivatives, the formation of metal complexes can significantly enhance their inhibitory potential against certain enzymes, such as urease. Urease, a nickel-containing metalloenzyme, is a crucial enzyme in certain bacteria and plants. nih.gov The inhibition of urease is of significant interest, particularly in agricultural and medical fields. nih.gov
While direct studies on the urease inhibitory activity of metal complexes of this compound are not detailed in the available literature, research on related Schiff base and amino acid metal complexes provides a strong precedent for this line of investigation. researchgate.net The coordination of metal ions with organic ligands can create stable complexes that interact with the active site of enzymes like urease. nih.gov
Studies on various transition metal complexes have demonstrated a range of urease inhibitory activities. For instance, copper(II) complexes have shown potent inhibition, with some compounds exhibiting significantly lower IC₅₀ values than the standard inhibitor, acetohydroxamic acid. nih.gov The geometry of the metal complex, the nature of the ligand, and the type of metal ion all play crucial roles in determining the inhibitory efficacy. researchgate.net
Molecular docking studies on related compounds suggest that these metal complexes can interact with the active site of urease, often forming stable binding models. nih.gov The mechanism can be non-competitive, indicating that the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov
Below is a table summarizing the urease inhibition data for various metal complexes of ligands structurally related to amino acids, illustrating the potential for this class of compounds.
Table 1: Urease Inhibition by Various Metal Complexes (Illustrative Examples)
| Complex Type | Metal Ion | Ligand Type | IC₅₀ (µM) | Reference Standard (IC₅₀, µM) |
| Schiff Base Complex | Cu(II) | Azido-bridged | 25.23 ± 0.70 | Acetohydroxamic acid (42.12 ± 0.08) nih.gov |
| Schiff Base Complex | Cu(II) | Azido-bridged | 27.82 ± 0.35 | Acetohydroxamic acid (42.12 ± 0.08) nih.gov |
| Symmetrical Schiff Base Complex | Ni(II) | Triazole-containing | 11.8 ± 1.14 | Thiourea (~21) mdpi.com |
| Symmetrical Schiff Base Complex | Cu(II) | Triazole-containing | 9.31 ± 1.31 | Thiourea (~21) mdpi.com |
| Amino Acid Derivative Complex | Mn(II) | Not specified | 8.30 ± 0.93 | Acetohydroxamic acid (42.12 ± 0.08) nih.gov |
| Schiff Base Complex | Cd(II) | Isostructural | 52.17 ± 0.37 | Acetohydroxamic acid (42.12 ± 0.08) nih.gov |
This data underscores the principle that complexation with transition metals can significantly enhance the urease inhibitory activity of organic ligands. mdpi.com
Molecular Interaction Studies with Biological Macromolecules
The biological effects of a compound are fundamentally determined by its interactions with macromolecules such as proteins and receptors. This subsection reviews the available information on the binding characteristics of this compound.
The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to target tissues. Furthermore, selective binding to specific proteins is often the basis of a compound's mechanism of action. Currently, there is a lack of specific published data detailing the protein binding affinity and selectivity profile of this compound. Techniques such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance are commonly used to quantify these interactions and would be necessary to characterize the binding of this compound to key biological proteins.
The interaction of a molecule with specific cellular receptors is a cornerstone of pharmacology. These interactions can trigger a cascade of intracellular signaling events, leading to a physiological response. As of the latest literature review, there are no specific studies that have characterized the binding profile of this compound across a panel of common biological receptors. Receptor binding assays, typically conducted using radiolabeled ligands, are essential to determine the affinity and selectivity of a compound for various receptors, such as those for neurotransmitters, hormones, and growth factors. Such studies would be required to identify any specific receptor-mediated activities of this compound.
Structure Activity Relationship Sar Studies and Analog Design for Amino 3 Chloro 4 Methoxyphenyl Acetic Acid Derivatives
Impact of Halogen Substitution (Chlorine) on Biological and Chemical Properties
The presence of a chlorine atom at the 3-position of the phenyl ring significantly impacts the molecule's physicochemical properties, which in turn affects its biological activity. Halogens, particularly chlorine, are versatile tools in medicinal chemistry due to their dual nature: they are electron-withdrawing yet lipophilic.
The chlorine atom's electron-withdrawing nature, through inductive effects, can influence the acidity of the carboxylic acid group and the basicity of the amino group. This modulation can affect the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to interact with biological targets. A detailed theoretical study on halogenated phenylacetic acids has shown that halogen substitution affects the reactivity of the molecule, including its electronegativity and hardness.
From a biological standpoint, the chlorine atom can engage in various non-covalent interactions, including halogen bonding, which is the attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. These interactions can enhance binding affinity and selectivity for a target protein. Furthermore, the lipophilicity of chlorine can improve the compound's ability to cross biological membranes. In drug design, the substitution of a hydrogen atom with chlorine is a common strategy to explore and optimize a compound's activity. The versatility of the chloro substituent allows it to mimic electron-donating, electron-withdrawing, or quasi-electron-neutral groups depending on the molecular context.
In a study on antiplasmodial 1,2,5-oxadiazoles, derivatives featuring a 3-chloro-4-methoxybenzoyl moiety were synthesized and evaluated. mdpi.com The results indicated that this substitution pattern contributed to potent activity, highlighting the favorable role of the chlorine atom in this specific arrangement. mdpi.com
Role of the Methoxy (B1213986) Group in Molecular Recognition and Activity
The methoxy group at the 4-position of the phenyl ring is another critical determinant of the molecule's interaction with biological systems. As an electron-donating group, it can increase the electron density of the aromatic ring, influencing its reactivity and potential for π-π stacking interactions with aromatic residues in a protein's binding pocket.
Research on various classes of bioactive compounds has demonstrated the importance of methoxy substitution. For instance, in a series of anti-HIV-1 agents, α-methoxy substitution was shown to significantly increase potency against clinically relevant mutant strains. nih.gov In the context of antiplasmodial compounds, the presence of a 4-methoxy group, particularly in conjunction with a 3-chloro substituent, was associated with high activity. mdpi.com This suggests a synergistic or complementary effect between the two substituents in promoting favorable interactions with the biological target.
Significance of the Alpha-Amino Acid Moiety for Structure-Function Relationships
The alpha-amino acid moiety is a fundamental structural feature that imparts several key properties to the molecule. At physiological pH, this group typically exists as a zwitterion, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). This charge distribution can facilitate strong ionic interactions and hydrogen bonds with biological targets, which is often a critical factor for molecular recognition and biological activity.
The presence of the amino acid scaffold can also serve as a recognition element for specific transporters or receptors. Phenylglycine derivatives, which share the same core structure, have been investigated for a range of biological activities, including as antagonists for metabotropic glutamate (B1630785) receptors and as anticonvulsants. nih.govmdpi.com These studies underscore the importance of the amino acid portion of the molecule for its pharmacological profile.
For example, a study on N-(4-substituted phenyl)glycine derivatives identified several compounds with significant anti-inflammatory activity. nih.gov The design rationale involved using the glycine (B1666218) side arm to potentially improve physicochemical and biological characteristics. nih.gov This highlights a common strategy where the amino acid moiety is incorporated to enhance drug-like properties and to provide key interaction points with the target.
Design Principles for Novel Analogues with Modulated Activity Profiles
Based on the SAR of the core structure, several principles can be applied to the design of new analogues with tailored activity profiles:
Modification of the Halogen: The chlorine at the 3-position can be replaced with other halogens (e.g., fluorine, bromine) to fine-tune the electronic and steric properties of the molecule. Fluorine, being smaller and more electronegative, might offer different interaction profiles, while bromine, being larger and more polarizable, could enhance halogen bonding.
Alteration of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the steric tolerance of the binding pocket and modulate lipophilicity. Alternatively, it could be replaced with other hydrogen bond acceptors or donors to explore different binding interactions.
Derivatization of the Amino and Carboxyl Groups: The amino and carboxyl groups of the alpha-amino acid moiety can be derivatized to form amides, esters, or other functional groups. This can alter the compound's charge, polarity, and hydrogen bonding capacity, potentially leading to changes in activity, selectivity, or pharmacokinetic properties.
Positional Isomerism: The positions of the chloro and methoxy substituents on the phenyl ring can be altered. For example, moving the chlorine to the 2- or 4-position, or the methoxy group to the 2- or 3-position, would likely have a profound impact on the molecule's conformation and its interactions with a biological target.
A systematic approach, often guided by computational modeling, would involve creating a library of analogues based on these principles and screening them for the desired biological activity.
Comparative Analysis with Structurally Related Phenylacetic Acid Derivatives
The biological and chemical properties of amino(3-chloro-4-methoxyphenyl)acetic acid can be better understood by comparing it with structurally related compounds.
One relevant class of compounds is substituted phenylglycinamides, which have been explored as potential anticonvulsants. mdpi.com These molecules share the phenylglycine core but have a modified C-terminus. Studies on these compounds have shown that electron-withdrawing substituents on the phenyl ring can be favorable for antiseizure effects, which aligns with the presence of the electron-withdrawing chlorine atom in the target molecule. mdpi.com
Another point of comparison is with phenylacetic acid derivatives lacking the alpha-amino group. For instance, in a study of antiplasmodial compounds, several N-(4-(substituted-phenyl)-1,2,5-oxadiazol-3-yl)-3-chloro-4-methoxybenzamides were synthesized. mdpi.com While these are not direct analogues, they share the 3-chloro-4-methoxyphenyl moiety. The data from this study provides insight into the contribution of this specific substitution pattern to biological activity.
The following table presents data for some of these related compounds, illustrating the potent antiplasmodial activity associated with the 3-chloro-4-methoxy substitution pattern.
| Compound ID | Structure | Description | PfNF54 IC50 (µM) |
|---|---|---|---|
| 53 | N-[4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide | A derivative containing the 3-chloro-4-methoxybenzoyl moiety with a 4-nitrophenyl substituent on the oxadiazole ring. | 0.323 |
| 54 | N-[4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide | A derivative containing the 3-chloro-4-methoxybenzoyl moiety with a different linkage to the oxadiazole ring compared to compound 53. | 0.435 |
| 59 | N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide | The amino analogue of compound 53, where the nitro group is reduced to an amino group. | 5.924 |
Data sourced from a study on antiplasmodial 1,2,5-oxadiazoles. mdpi.com
Future Research Directions and Emerging Academic Avenues
Development of Advanced Bioanalytical Methods for Detection in Complex Biological Matrices
A critical step in understanding the pharmacokinetic and pharmacodynamic profile of any compound is the ability to accurately detect and quantify it in biological samples. Future research should focus on developing robust and highly sensitive bioanalytical methods for Amino(3-chloro-4-methoxyphenyl)acetic acid. Given the compound's structure, a multi-faceted approach combining chromatographic separation with mass spectrometry is a promising avenue.
Current bioanalytical validations for small molecules in matrices like plasma, urine, or oral fluid emphasize minimal sample pretreatment to ensure efficiency and reduce the risk of analyte degradation. wum.edu.plfrontiersin.org Methods such as column-switching high-performance liquid chromatography (HPLC) with fluorescence detection have demonstrated high sensitivity for related phenylacetic acid compounds, achieving detection limits in the femtomole range from very small sample volumes. nih.gov The challenge for researchers will be to adapt and optimize these techniques for the specific physicochemical properties of this compound, accounting for its amino, chloro, and methoxy (B1213986) functional groups. The development of such methods is essential before any meaningful toxicokinetic or pharmacokinetic studies can be undertaken. wum.edu.plnih.gov
| Analytical Technique | Principle | Potential Advantages for this Compound | Key Research Focus |
|---|---|---|---|
| HPLC-MS/MS | Combines High-Performance Liquid Chromatography for separation with tandem Mass Spectrometry for detection and quantification. | High specificity and sensitivity; suitable for complex matrices like blood plasma or urine. frontiersin.org | Optimization of ionization source and fragmentation parameters; development of a stable isotope-labeled internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before detection by mass spectrometry. | Excellent for compounds that can be easily derivatized to increase volatility. | Developing an efficient derivatization protocol to cap the polar amino and carboxylic acid groups. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Requires minimal sample volume; high separation efficiency. | Controlling the electroosmotic flow and optimizing buffer pH to achieve reproducible migration times. |
| Fluorescence Spectroscopy | Measures fluorescence from a sample after excitation with light. | Potentially high sensitivity if the compound is naturally fluorescent or can be tagged with a fluorophore. nih.gov | Investigating the intrinsic fluorescence of the compound or developing a specific fluorescent labeling agent. |
Application of Machine Learning and Artificial Intelligence for Predictive Modeling and Compound Design
| AI/ML Application Area | Objective | Methodology | Potential Impact |
|---|---|---|---|
| Property Prediction | To forecast the physicochemical and biological properties of the compound and its derivatives. | Training deep neural networks (DNNs) on existing chemical databases. nih.gov | Prioritizes promising candidates for synthesis and testing, reducing experimental workload. |
| Generative Compound Design | To create novel molecular structures with enhanced or specific activities. | Using generative adversarial networks (GANs) or chemical language models to propose new molecules. neurosciencenews.com | Accelerates lead generation and scaffold hopping in drug discovery. springernature.com |
| De Novo Design | To design entirely new molecules tailored to bind to a specific biological target. | Employing structure-based design algorithms combined with machine learning. | Creates highly specific and potentially more effective therapeutic agents. |
| Synthesis Planning | To identify the most efficient and sustainable synthetic pathways. | Applying retrosynthesis prediction algorithms. nih.gov | Reduces chemical waste and lowers production costs. aitenea.com |
Elucidation of Atomic-Level Mechanisms for Observed Biological Activities
Understanding how a compound exerts its biological effects at a molecular level is fundamental to medicinal chemistry. The specific arrangement of chloro and methoxy substituents on the phenyl ring of this compound, along with the aminoacetic acid side chain, creates a unique electronic and steric profile that likely dictates its interaction with biological macromolecules. mdpi.com Future research should aim to identify its biological targets and elucidate the atomic-level details of these interactions.
Studies on similar phenylacetic acid derivatives have shown a range of biological activities, including aldose reductase inhibition. nih.gov The introduction of halogen atoms can significantly alter the reactivity and biological activity of a molecule. mdpi.com A crucial research avenue would be to screen the compound against a panel of enzymes and receptors to identify potential targets. Once a target is identified, high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to visualize the compound bound within the active site. This would provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and other forces that govern its binding and inhibitory mechanism.
| Research Step | Technique/Approach | Objective | Expected Outcome |
|---|---|---|---|
| Target Identification | High-throughput screening, affinity chromatography, computational target fishing. | To identify the specific proteins (e.g., enzymes, receptors) that the compound interacts with. | A list of potential biological targets for further investigation. |
| Activity Confirmation | In vitro enzyme inhibition assays, receptor binding assays. | To confirm and quantify the compound's activity against the identified targets (e.g., IC50, Ki). | Quantitative data on the compound's potency and selectivity. |
| Structural Elucidation | X-ray crystallography, Cryo-electron microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) spectroscopy. | To determine the three-dimensional structure of the compound bound to its target protein. | Atomic-level details of the binding mode, revealing key interactions. |
| Mechanism of Action Studies | Enzyme kinetics, site-directed mutagenesis, molecular dynamics simulations. | To understand how the compound alters the function of its target. | A comprehensive model of the compound's biological mechanism. |
Exploration of Novel Synthetic Pathways for Green Chemistry Approaches
While the synthesis of substituted phenylacetic acids is well-established, many traditional methods rely on harsh reagents, toxic intermediates like cyanides, or expensive catalysts. google.comgoogle.com The principles of green chemistry call for the development of new synthetic routes that are safer, more efficient, and environmentally benign. Future research on this compound should prioritize the exploration of such novel pathways.
Potential avenues include the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild conditions. For instance, enzymatic halogenation could offer a green alternative to traditional methods. dtu.dk Another promising area is the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of carbon-carbon bonds. inventivapharma.com Flow chemistry, where reactions are performed in continuous-flow reactors, can also enhance safety, improve reaction control, and facilitate scaling up. The goal is to develop a synthetic strategy that maximizes atom economy, minimizes waste, and avoids the use of hazardous substances, making the production of this compound and its derivatives more sustainable.
| Synthetic Approach | Description | Green Chemistry Advantage | Research Challenge |
|---|---|---|---|
| Biocatalysis / Enzymatic Synthesis | Utilizing enzymes (e.g., halogenases, transaminases) to catalyze key steps in the synthesis. dtu.dknih.gov | High selectivity, mild reaction conditions (aqueous environment, room temperature), reduced byproducts. | Identifying and engineering suitable enzymes with high activity and stability for the specific substrate. |
| Catalytic C-H Functionalization | Directly converting a C-H bond on the aromatic ring to a C-C or C-X bond, avoiding pre-functionalized starting materials. | Increases atom economy and reduces the number of synthetic steps. | Achieving high regioselectivity on the substituted phenyl ring. |
| Flow Chemistry | Performing the synthesis in a continuous-flow system rather than in batches. | Improved heat and mass transfer, enhanced safety for hazardous reactions, easier scalability. | Optimizing reactor design and reaction conditions for multi-step syntheses. |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times, often leading to higher yields and purities. | Transferring optimized lab-scale microwave conditions to large-scale production. |
Investigation of Supramolecular Assembly and Self-Organization Properties
Molecules containing both hydrophobic (the substituted phenyl ring) and hydrophilic (the amino and carboxylic acid groups) moieties have the potential to self-assemble into ordered supramolecular structures. The study of these self-organization properties for this compound could open up new applications in materials science and nanotechnology.
The carboxylic acid group, in particular, is known to participate in strong hydrogen bonding, often forming dimers in the solid state. nih.gov In solution, depending on factors like concentration, pH, and solvent, the interplay between hydrogen bonding, hydrophobic interactions, and electrostatic forces could lead to the formation of various aggregates, such as micelles or vesicles. mdpi.com Future research could use techniques like Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS), and Diffusion-Ordered NMR Spectroscopy (DOSY) to study how these molecules organize on surfaces or in solution. mdpi.comnih.gov Understanding and controlling this self-assembly process could enable the design of novel functional materials, such as thin films, gels, or nanostructured surfaces with tailored properties.
| Factor Influencing Assembly | Potential Effect on Self-Organization | Experimental Probe |
|---|---|---|
| Concentration | Can determine the transition from individual molecules (unimers) to aggregates (e.g., micelles). mdpi.com | Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS). |
| pH | Alters the protonation state of the amino and carboxylic acid groups, affecting electrostatic interactions and hydrogen bonding. | Zeta Potential Measurement, Titration Calorimetry. |
| Solvent Polarity | Modulates the strength of hydrophobic interactions, influencing the shape and size of aggregates. | Fluorescence Probe Spectroscopy (using solvatochromic dyes). |
| Temperature | Can affect the critical micelle concentration (CMC) and the stability of the assembled structures. | Differential Scanning Calorimetry (DSC). |
| Substrate Interaction | The nature of a surface (hydrophilic vs. hydrophobic) can direct the orientation of molecules in self-assembled monolayers. nih.gov | Atomic Force Microscopy (AFM), Contact Angle Goniometry. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Amino(3-chloro-4-methoxyphenyl)acetic acid in laboratory settings?
- Methodological Answer : A robust synthetic approach involves nucleophilic addition of amides to activated intermediates, followed by elimination reactions. For example, triethylamine in toluene at 50°C facilitates the formation of N-acylimine intermediates, which can undergo further functionalization (e.g., pyrrole addition) to yield derivatives . Ensure anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or aerosols .
- Storage : Keep at room temperature in a tightly sealed container away from incompatible materials (e.g., strong oxidizers). Avoid moisture to prevent decomposition .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the structure by identifying characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.9–7.3 ppm range) .
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to verify purity and molecular ion peaks .
Advanced Research Questions
Q. How do the chloro and methoxy substituents influence the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloro group (meta position) reduces electron density on the aromatic ring, while the methoxy group (para position) donates electrons via resonance. This combination directs electrophilic substitution to specific positions and stabilizes intermediates in nucleophilic reactions .
- Experimental Validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction rates and transition states.
Q. What strategies can mitigate decomposition of this compound during chromatographic purification?
- Methodological Answer :
- Acidic Stabilization : Avoid prolonged exposure to silica gel, which can catalyze hydrolysis. Use acidic mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to stabilize the compound during HPLC .
- Low-Temperature Processing : Conduct purification at reduced temperatures (4°C) to slow degradation kinetics .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Gap Analysis : Existing SDS documents note missing ecotoxicological data (e.g., bioaccumulation, soil mobility) . Perform standardized OECD tests (e.g., OECD 301 for biodegradation) to fill these gaps.
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to clarify discrepancies in acute oral toxicity (Category 4, H302) and respiratory irritation (H335) .
Q. What are the hazardous decomposition products of this compound under thermal stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset (~200°C). Major products include carbon oxides, nitrogen oxides (NO), and hydrogen bromide gas .
- Mitigation : Use fire-suppression agents like alcohol-resistant foam for lab-scale fires involving this compound .
Data Contradiction Analysis
Q. Why do safety data sheets lack physicochemical properties (e.g., melting point, solubility) for this compound, and how can researchers address this?
- Methodological Answer :
- Experimental Determination :
- Melting Point : Use a capillary tube method with a calibrated melting point apparatus.
- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C, followed by HPLC quantification .
- Collaborative Studies : Cross-validate results with independent labs to establish consensus data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
